Cas no 881656-67-3 (3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester)

3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester is a versatile intermediate in organic synthesis, particularly valued for its functionalized piperidine scaffold. The compound features both a carboxylate and a benzyl ester group, offering selective reactivity for further derivatization. Its structural properties make it suitable for applications in pharmaceutical research, where it can serve as a building block for bioactive molecules or peptidomimetics. The benzyl ester moiety provides stability under various conditions while allowing for controlled deprotection when needed. This compound is particularly useful in medicinal chemistry for the development of novel therapeutics, owing to its balanced reactivity and compatibility with standard synthetic methodologies.
3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester structure
881656-67-3 structure
Product Name:3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester
CAS No:881656-67-3
MF:C15H19NO5
MW:293.315064668655
CID:2156958
Update Time:2025-06-07

3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester
    • 2-((1-((Benzyloxy)carbonyl)piperidin-3-yl)oxy)acetic acid
    • (S)-2-((1-((Benzyloxy)carbonyl)piperidin-3-yl)oxy)acetic acid
    • (R)-2-((1-((Benzyloxy)carbonyl)piperidin-3-yl)oxy)acetic acid
    • 1-Cbz-3-Carboxymethoxy-Piperidine
    • AM101466
    • 3-Carboxymethoxypiperidine-1-carboxylic acid benzyl ester
    • Inchi: 1S/C15H19NO5/c17-14(18)11-20-13-7-4-8-16(9-13)15(19)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)
    • InChI Key: OWOUQNFQFVZFEP-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1CN(C(=O)OCC2C=CC=CC=2)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 354
  • Topological Polar Surface Area: 76.1

3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester Security Information

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3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester Related Literature

Additional information on 3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester

Introduction to 3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester (CAS No. 881656-67-3) and Its Emerging Applications in Chemical Biology

3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester, identified by the chemical compound identifier CAS No. 881656-67-3, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its versatile applications in drug discovery and molecular pharmacology. The presence of both a carboxymethoxy group and a benzyl ester moiety in its molecular structure endows it with distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further derivatization into bioactive molecules.

The 3-carboxymethoxy-piperidine-1-carboxylic acid benzyl ester structure is particularly intriguing because of its piperidine core, which is a common scaffold in many biologically active compounds. Piperidine derivatives are well-documented for their role in modulating various biological pathways, making them attractive for medicinal chemistry applications. The benzyl ester functionality not only provides a site for further chemical modifications but also influences the solubility and metabolic stability of the compound, which are critical factors in drug development.

Recent advancements in the field of chemical biology have highlighted the importance of heterocyclic compounds like 3-carboxymethoxy-piperidine-1-carboxylic acid benzyl ester in the design of novel therapeutic agents. Studies have demonstrated that piperidine-based molecules can interact with a wide range of biological targets, including enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. The carboxymethoxy group, in particular, has been shown to enhance binding affinity and selectivity, which are essential for developing drugs with minimal side effects.

In the context of drug discovery, the benzyl ester group serves as a protecting group for carboxylic acids, allowing for selective reactions at other sites within the molecule. This property is particularly useful in multi-step synthetic routes where orthogonal reactions are required. The ability to manipulate these functional groups enables chemists to explore diverse structural variations, which can lead to the identification of lead compounds with improved pharmacological profiles.

One of the most compelling aspects of 3-carboxymethoxy-piperidine-1-carboxylic acid benzyl ester is its potential as a building block for more complex molecules. Researchers have utilized this compound to synthesize analogs that exhibit enhanced potency and selectivity against specific biological targets. For instance, derivatives of this compound have been investigated for their ability to inhibit kinases, which are overexpressed in many cancers. The piperidine core interacts with the ATP-binding site of kinases, while modifications to the carboxymethoxy and benzyl ester groups fine-tune the pharmacokinetic properties of the resulting molecules.

The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield a free carboxylic acid, which can then be further functionalized through amidation, estification, or other transformations. This flexibility makes 3-carboxymethoxy-piperidine-1-carboxylic acid benzyl ester a valuable asset in medicinal chemistry libraries. Such adaptability allows for rapid screening and optimization of compounds, accelerating the drug discovery process.

Another area where this compound has shown promise is in the development of probes for biochemical assays. Piperidine derivatives can serve as substrates or inhibitors for enzymes involved in signal transduction pathways. By incorporating fluorescent or luminescent tags into derivatives of 3-carboxymethoxy-piperidine-1-carboxylic acid benzyl ester, researchers can monitor enzyme activity in real-time, providing insights into cellular processes and disease mechanisms.

The synthesis of 3-carboxymethoxy-piperidine-1-carboxylic acid benzyl ester itself is an elegant example of modern organic synthesis techniques. The process typically involves multi-step reactions starting from commercially available precursors such as piperidine derivatives. Key steps include functional group transformations like nucleophilic substitution and condensation reactions, which are facilitated by carefully selected catalysts and reaction conditions. The use of high-yielding synthetic routes ensures that this compound is accessible for both academic research and industrial applications.

As our understanding of biological systems continues to evolve, so does the demand for sophisticated tools to study these systems at the molecular level. Compounds like 3-carboxymethoxy-piperidine-1-carboxylic acid benzyl ester play a crucial role in this endeavor by providing chemists with versatile scaffolds for drug discovery and biochemical research. The ability to modify their structure while maintaining key pharmacological properties makes them indispensable in modern medicinal chemistry.

In conclusion,3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester (CAS No. 881656-67-3) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features enable it to serve as a valuable intermediate in synthetic chemistry and a starting point for developing novel therapeutic agents. As research progresses, we can expect further applications of this compound to emerge, contributing to advancements in drug discovery and our understanding of biological processes.

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